
3-(Dimethylamino)-2-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-2-hydroxybenzoic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by a dimethylamino group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the reaction of 3-nitrobenzoic acid with dimethylamine, followed by reduction of the nitro group to an amino group and subsequent hydroxylation .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity. For example, the use of palladium-catalyzed hydrogenation can efficiently reduce the nitro group to an amino group, which is then methylated using dimethyl sulfate .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Dimethylamino)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The compound can be reduced to form 3-(dimethylamino)benzoic acid.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloro group, followed by nucleophilic substitution.
Major Products Formed:
Oxidation: 3-(Dimethylamino)-2-oxobenzoic acid.
Reduction: 3-(Dimethylamino)benzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)-2-hydroxybenzoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
3-(Dimethylamino)benzoic acid: Lacks the hydroxyl group, making it less polar and less reactive in certain chemical reactions.
2-Hydroxybenzoic acid (Salicylic acid): Lacks the dimethylamino group, which affects its solubility and reactivity.
4-(Dimethylamino)benzoic acid: The position of the dimethylamino group affects its chemical properties and reactivity.
Uniqueness: 3-(Dimethylamino)-2-hydroxybenzoic acid is unique due to the presence of both the dimethylamino and hydroxyl groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .
Propiedades
Número CAS |
67127-88-2 |
|---|---|
Fórmula molecular |
C9H11NO3 |
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
3-(dimethylamino)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C9H11NO3/c1-10(2)7-5-3-4-6(8(7)11)9(12)13/h3-5,11H,1-2H3,(H,12,13) |
Clave InChI |
MCTTXFMIBVXKKU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC(=C1O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



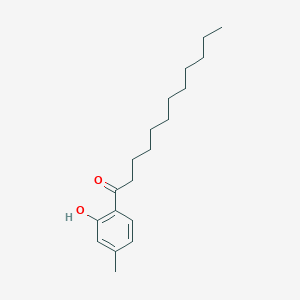
![N-[(4-Methylphenyl)carbamothioyl]benzenecarbothioamide](/img/structure/B14466532.png)
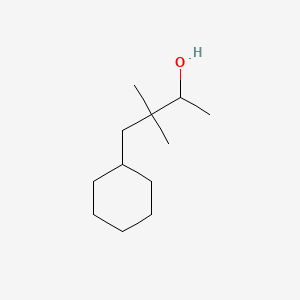
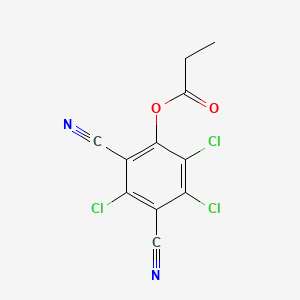
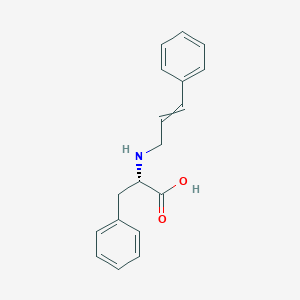
![2-Methyl-6-[(propan-2-yl)oxy]-2H-pyran-3(6H)-one](/img/structure/B14466559.png)

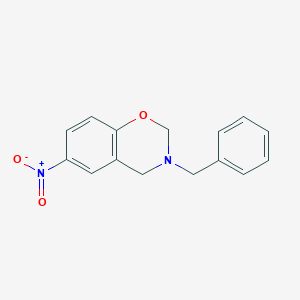
![3-Benzoyl-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide](/img/structure/B14466579.png)
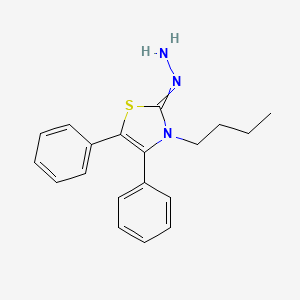
![Trimethyl[(1-phenylborinan-2-ylidene)methyl]stannane](/img/structure/B14466589.png)
phosphane](/img/structure/B14466596.png)
![3-[(1S,2R)-2-Methoxycyclohexyl]propanenitrile](/img/structure/B14466614.png)
